![molecular formula C10H18Cl2N4 B2764833 [1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine dihydrochloride CAS No. 170353-31-8](/img/structure/B2764833.png)
[1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Bone Formation Enhancement
A study highlighted the discovery of a compound with a 2-aminopyrimidine template targeting the Wnt beta-catenin cellular messaging system, specifically for the treatment of bone disorders. This compound showed a dose-dependent increase in trabecular bone formation rate in ovariectomized rats, suggesting potential applications in bone health and osteoporosis treatment (Pelletier et al., 2009).
Medicinal Chemistry Applications
Another research area involves the synthesis of complex molecules for medicinal applications. For instance, a novel method for the synthesis of 3-(pyrrolidin-1-yl)piperidine was proposed, emphasizing its significance in medicinal chemistry due to its conformational rigidity and importance as a diamine (Smaliy et al., 2011).
Antiosteoclast and Osteoblast Activity
Compounds synthesized from [1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine dihydrochloride demonstrated moderate to high antiosteoclast and osteoblast activity, indicating their potential utility in treating bone-related diseases and disorders (Reddy et al., 2012).
Anticonvulsant and Analgesic Activities
Research on substituted pyridine derivatives prepared from 2-chloro-6-ethoxy-4-acetylpyridine, derived from citrazinic acid, showed good analgesic and antiparkinsonian activities. These findings open pathways for the development of new therapeutic agents in pain management and Parkinson's disease treatment (Amr et al., 2008).
Sigma-1 Receptor Antagonists for Neuropathic Pain
A series of pyrimidines were developed as potent sigma-1 receptor antagonists with pharmacological antineuropathic pain activity. These compounds, especially one with high affinity to the σ1R receptor, demonstrated promising antinociceptive effects in models of neuropathic pain, highlighting their potential as novel drugs for treating neuropathic pain (Lan et al., 2014).
作用機序
Target of Action
Compounds with a similar structure have been found to target theWnt β-catenin cellular messaging system . This system plays a crucial role in cell-cell communication and is involved in numerous cellular processes, including cell proliferation, differentiation, and migration.
Mode of Action
It is suggested that similar compounds act asagonists to the Wnt β-catenin pathway . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound would bind to components of the Wnt β-catenin pathway, enhancing its activity.
Biochemical Pathways
The Wnt β-catenin pathway is a key biochemical pathway affected by this compound . When activated, the Wnt β-catenin pathway can lead to the accumulation of β-catenin in the cytoplasm and its subsequent translocation into the nucleus. In the nucleus, β-catenin can bind to transcription factors and influence the expression of specific genes, leading to various downstream effects such as increased bone formation .
Pharmacokinetics
A compound with a similar structure was found to have excellent pharmacokinetic properties . These properties, along with factors such as the compound’s chemical structure and formulation, can impact its bioavailability.
Result of Action
Similar compounds that target the wnt β-catenin pathway have been associated with an increase in the bone formation rate . This suggests that [1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine dihydrochloride could potentially have similar effects.
Action Environment
For instance, one source suggests storing a similar compound in a dark place and at a temperature between 2-8°C .
特性
IUPAC Name |
(1-pyrimidin-2-ylpiperidin-4-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4.2ClH/c11-8-9-2-6-14(7-3-9)10-12-4-1-5-13-10;;/h1,4-5,9H,2-3,6-8,11H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTMPTBVFEBPRFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C2=NC=CC=N2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine dihydrochloride | |
CAS RN |
170353-31-8 |
Source
|
Record name | [1-(pyrimidin-2-yl)piperidin-4-yl]methanamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。